molecular formula C16H8Cl3N3O3 B032020 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 133648-81-4

2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B032020
CAS No.: 133648-81-4
M. Wt: 396.6 g/mol
InChI Key: WWMSVMFCIRAZNT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSVMFCIRAZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158290
Record name 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133648-81-4
Record name 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-DICHLORO-4-(4-CHLOROBENZOYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T347P881
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Condensation Reaction

The synthesis begins with the condensation of 4-chlorobenzoyl chloride with a substituted phenylhydrazine derivative. This step forms the core phenyltriazine backbone. Key conditions include:

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0–5°C to minimize side reactions.

  • Catalyst : Triethylamine (1.2 equivalents) to neutralize HCl byproducts.

The intermediate product, 2-(3,5-dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is isolated via vacuum filtration and washed with cold methanol.

Chlorination and Benzoylation

Chlorination of the Phenyl Ring

Chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step introduces chlorine atoms at the 3- and 5-positions of the phenyl ring:

  • Reaction Time : 12–16 hours at reflux (80–85°C).

  • Yield : 78–82% after recrystallization from ethanol.

Benzoylation at the 4-Position

The 4-position is functionalized via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃:

C12H6Cl2N3O2+ClC6H4COClAlCl3C16H8Cl3N3O3+HCl\text{C}{12}\text{H}6\text{Cl}2\text{N}3\text{O}2 + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}8\text{Cl}3\text{N}3\text{O}_3 + \text{HCl}

  • Solvent : Nitrobenzene (optimal for electrophilic substitution).

  • Temperature : 50–60°C for 6 hours.

  • Workup : Quenching with ice-water followed by extraction with ethyl acetate.

Cyclization and Purification

Formation of the Triazine-dione Core

Cyclization is achieved using a two-phase system of aqueous NaOH and dichloromethane, with phase-transfer catalysis (tetrabutylammonium bromide):

  • Reaction Time : 3–4 hours at room temperature.

  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) to achieve >95% purity.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical validation.

Reaction Optimization and Scalability

Solvent and Catalytic Systems

Comparative studies highlight the superiority of dichloromethane over THF for condensation due to higher polarity and better solubility of intermediates. Catalytic systems using DBU (1,8-diazabicycloundec-7-ene) instead of triethylamine improve cyclization yields by 8–12%.

Industrial-Scale Production

A patented method (EP0831088B1) outlines a one-pot synthesis for kilogram-scale production:

  • Starting Material : 3,5-Dichloro-4-(4-chlorobenzoyl)aniline.

  • Cyclization Agent : 2-Cyanoacetylcyanamide sodium salt.

  • Conditions : 0–5°C in DMF with DBU (0.1 equivalents).

  • Output : 92% yield, >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazine-H), 7.89–7.92 (d, 2H, Ar-H), 7.64–7.67 (d, 2H, Ar-H).

  • MS (ESI) : m/z 396.6 [M+H]⁺, 398.6 [M+H+2]⁺ (Cl isotopic pattern).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Calculated (%) C 48.45, H 2.03, Cl 26.81; Found (%) C 48.39, H 2.01, Cl 26.78.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, descyano diclazuril ketone (3–5%), arises from incomplete cyclization. Mitigation includes:

  • Extended Reaction Times : 24 hours for small-scale batches.

  • Catalyst Loading : Increasing DBU to 0.2 equivalents reduces byproducts to <1%.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Starting Material Phenylhydrazine3,5-Dichloroaniline
Reaction Steps 43
Total Yield 68%92%
Purity >95%>99%
Cost Efficiency ModerateHigh

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted triazines, while hydrolysis would break down the triazine ring into smaller fragments .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have demonstrated that compounds similar to 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione exhibit significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Antiparasitic Properties
    • The compound has shown efficacy against certain parasitic infections in veterinary medicine. It is particularly noted for its effectiveness against coccidiosis in livestock. The mechanism involves inhibiting the synthesis of nucleic acids in parasites .
  • Cancer Research
    • Recent studies are exploring the use of triazine derivatives in cancer therapy. The compound's ability to interfere with cellular signaling pathways presents a promising avenue for developing targeted cancer treatments. Preliminary results indicate cytotoxic effects on specific cancer cell lines .

Agricultural Applications

  • Herbicide Development
    • The compound's structural features allow it to act as a herbicide by inhibiting specific enzymes involved in plant growth. Its application in agricultural practices aims to enhance crop yield by controlling weed populations effectively .
  • Fungicide Properties
    • Research has indicated that this compound possesses fungicidal activity against various plant pathogens. Its use in crop protection strategies can help mitigate losses due to fungal infections .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelTarget Organisms/Cells
AntimicrobialModerate to HighBacterial strains
AntiparasiticHighCoccidia
CytotoxicModerateCancer cell lines
HerbicidalHighVarious weed species
FungicidalModeratePlant pathogens
  • Veterinary Medicine
    • A study conducted on the use of this compound for treating coccidiosis in poultry showed a significant reduction in infection rates and improved overall health outcomes for treated flocks .
  • Agricultural Field Trials
    • Field trials assessing the herbicidal efficacy of the compound demonstrated a marked decrease in weed biomass and an increase in crop yield when applied at optimal concentrations .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. In antitumor applications, it could interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
  • CAS Number : 661463-79-2 .
  • Molecular Formula : C₉H₅Cl₂N₃O₂.
  • Role : Lamotrigine EP Impurity D, linked to antiepileptic drug synthesis .

Key Differences :

  • Substituents : Lacks the benzoyl group but retains dichlorophenyl substitution.
  • Activity : Associated with antiepileptic mechanisms (Lamotrigine derivatives) rather than antiparasitic applications .
2-[4-[(4-Chlorophenyl)sulfonyl]-3-methylphenyl]-1,2,4-triazine-3,5(2H,4H)-dione
  • CAS Number : 38561-01-2 .
  • Molecular Formula : C₁₆H₁₂ClN₃O₄S.

Key Differences :

  • Substituents : A sulfonyl group replaces the benzoyl moiety, introducing greater polarity.
6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
  • Example : Compound 4o and 4s (anticonsulvant agents) .
  • Structure: Amino and substituted phenyl groups on the triazine core.

Key Differences :

  • Safety : Superior safety margins compared to older triazine derivatives .
Arylpiperazine Derivatives of 3,5-Dioxo-1,2,4-triazine
  • Example : 5-HT₁A receptor ligands .
  • Structure : Alkyl-linked arylpiperazine substituents.

Key Differences :

  • Synthesis : Prepared via alkylation of triazine precursors with arylpiperazines .
Diclazuril (Parent Compound)
  • CAS Number : 101831-37-2 .
  • Structure: Contains a cyanobenzyl group instead of benzoyl.

Key Differences :

  • Bioactivity : Broad-spectrum antiparasitic activity against Coccidia .
  • Mechanism : The nitrile group in Diclazuril enhances binding to parasite-specific enzymes .

Structural-Activity Relationship (SAR) Analysis

Compound Substituents Key Bioactivity Unique Feature
Target Compound 3,5-dichloro, 4-(4-Cl-benzoyl) Antiparasitic (impurity) High lipophilicity, metabolic stability
6-(2,3-Dichlorophenyl) 2,3-dichlorophenyl Antiepileptic Lamotrigine-related impurity
Sulfonyl Derivative 4-(4-Cl-phenyl)sulfonyl Undetermined Enhanced solubility
Anticonvulsant Derivatives Amino-substituted phenyl Seizure suppression Low toxicity profile
Arylpiperazine Derivatives Alkyl-arylpiperazine 5-HT₁A receptor modulation Neurological applications

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodological Answer: A common approach involves multi-step synthesis starting with halogenated aromatic precursors. For example, halogenated nitrobenzene derivatives can be reduced to anilines, followed by diazotization and coupling with cyanoacetylurethane intermediates to form hydrazone derivatives. Cyclization under reflux conditions (e.g., using DMSO or ethanol with glacial acetic acid) yields the triazinedione core . Characterization of intermediates typically employs NMR spectroscopy (¹H/¹³C) for structural confirmation and melting point analysis to assess purity .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer:
  • Storage: Keep in sealed, corrosion-resistant containers, away from oxidizers and moisture, at temperatures below 50°C .
  • Handling: Use explosion-proof equipment, inert gas purging, and static control during solvent reflux. Wear flame-retardant clothing, nitrile gloves, and respiratory protection in poorly ventilated areas .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer:
  • Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5% threshold).
  • Spectroscopy: FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and triazine ring vibrations. Mass spectrometry (HRMS) verifies molecular ion peaks .

Advanced Research Questions

Q. How can computational methods enhance understanding of the compound’s reactivity and electronic properties?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge-transfer potential .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to optimize reaction conditions for solubility or crystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Dose-Response Analysis: Use in vitro assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ calculations) to compare potency.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to harmonize data from disparate studies, controlling for variables like cell line heterogeneity or solvent effects .

Q. How can environmental fate and ecotoxicity be systematically evaluated?

  • Methodological Answer:
  • Degradation Studies: Perform photolysis/hydrolysis experiments (OECD Guideline 111) to identify breakdown products (e.g., chlorinated phenols).
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and QSAR modeling to predict bioaccumulation potential .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Methodological Answer:
  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing chloro with fluoro groups) and test against biological targets.
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 2
Reactant of Route 2
2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

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